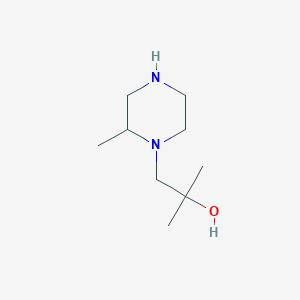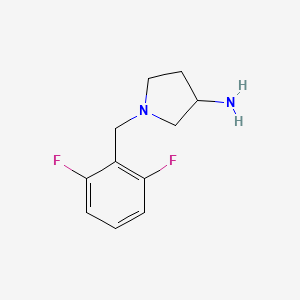
1-(pyrrolidin-3-yl)-1H-1,3-benzodiazole
説明
The compound “1-(pyrrolidin-3-yl)-1H-1,3-benzodiazole” likely contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . Pyrrolidine is a common scaffold in medicinal chemistry, used to create compounds for treating human diseases .
Molecular Structure Analysis
The pyrrolidine ring contributes to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3 hybridization . The non-planarity of the ring leads to increased three-dimensional coverage .科学的研究の応用
Chemical Analysis and Identification
- Detection of Synthetic Cannabinoids : A study by Shevyrin et al. (2016) identified 3-benzyl-5-[1-(2-pyrrolidin-1-ylethyl)-1H-indol-3-yl]-1,2,4-oxadiazole (BzODZ-EPyr), a synthetic cannabinoid, using techniques like GC/MS, UHPLC/HRMS(2), and NMR. This discovery highlights the use of 1-(pyrrolidin-3-yl)-1H-1,3-benzodiazole derivatives in forensic science for detecting new psychoactive substances.
Synthesis and Biological Activity
Antitumor Activity in Mesothelioma Models : Carbone et al. (2013) synthesized nortopsentin analogues, 1H-pyrrolo[2,3-b]pyridine derivatives, demonstrating significant antitumor activity in models of diffuse malignant peritoneal mesothelioma. This study suggests potential therapeutic applications of these compounds in cancer treatment.
Antimicrobial and Antibacterial Properties : The study by Nural et al. (2018) on polysubstituted methyl 5,5-diphenyl-1-(thiazol-2-yl)pyrrolidine-2-carboxylate derivatives revealed interesting antibacterial activity, particularly against A. baumannii and M. tuberculosis. This research indicates the potential of this compound derivatives in developing new antimycobacterial agents.
Histamine-3 Receptor Antagonists : Zhou et al. (2012) developed 2-(pyrrolidin-1-yl)ethyl-3,4-dihydroisoquinolin-1(2H)-one derivatives as potent H(3) receptor antagonists. This discovery has implications for developing new treatments targeting neurotransmitter receptors.
Synthesis of Benzannelated and Arylethenyl Heterocycles : Katritzky et al. (2000) reported a novel synthon for synthesizing benzothiazoles and pyrido[1,2-a]indoles, among others. This study demonstrates the versatility of this compound in chemical synthesis.
Drug Development and Synthesis
IGF-1R Inhibitors Development : Velaparthi et al. (2007) examined 3-(1H-benzo[d]imidazol-2-yl)pyridin-2(1H)-one inhibitors of the insulin-like growth factor receptor-1 (IGF-1R), altering the imidazole moiety to improve cytochrome P450 profile. This research contributes to the development of more selective cancer drugs.
Catalysis in Aldol Reaction : Xiaojiang (2010) synthesized (S)-2-(pyrrolidin-2-yl)-1H-benzo[d]imi-dazole and explored its use in catalyzing Aldol reactions. This indicates the compound's potential in organic synthesis and drug development processes.
作用機序
Target of Action
Compounds with a pyrrolidine ring structure have been widely used by medicinal chemists to obtain compounds for the treatment of human diseases .
Mode of Action
It’s known that the pyrrolidine ring structure contributes to the stereochemistry of the molecule and increases the three-dimensional coverage due to the non-planarity of the ring .
Biochemical Pathways
Pyrrolidine derivatives have been reported to have target selectivity .
Pharmacokinetics
The introduction of heteroatomic fragments in these molecules is a useful tool for modifying physicochemical parameters and obtaining the best adme/tox results for drug candidates .
Result of Action
The spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .
Action Environment
The influence of steric factors on biological activity has been investigated .
特性
IUPAC Name |
1-pyrrolidin-3-ylbenzimidazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3/c1-2-4-11-10(3-1)13-8-14(11)9-5-6-12-7-9/h1-4,8-9,12H,5-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MAECDRNAUKPMLA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1N2C=NC3=CC=CC=C32 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Methyl 3-[(2-methoxy-2-oxoethyl)(propan-2-yl)amino]propanoate](/img/structure/B1428013.png)
![5-methyl-1-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B1428014.png)

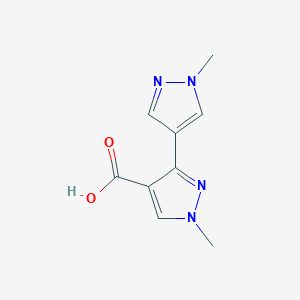
![[1-(3-Methylphenyl)-1H-1,2,3-triazol-4-YL]methanamine](/img/structure/B1428019.png)
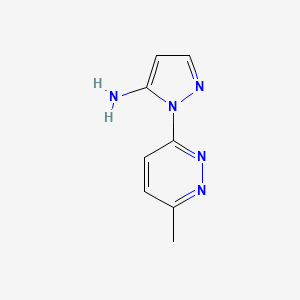
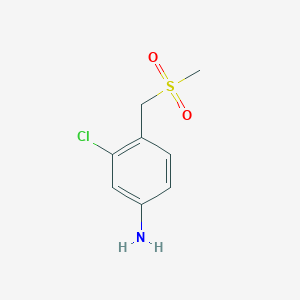

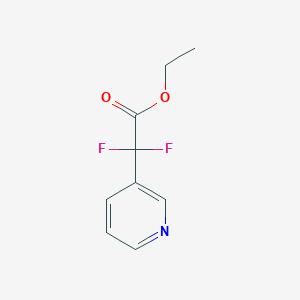
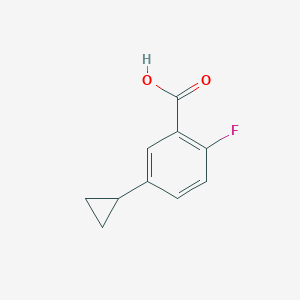
![3-[4-(Trifluoromethyl)-1,3-thiazol-2-yl]piperidine](/img/structure/B1428028.png)
